molecular formula C18H18FNO3 B5012068 propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate

propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate

Cat. No. B5012068
M. Wt: 315.3 g/mol
InChI Key: YOSRSWUGVSCLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate” is a chemical compound with the molecular formula C18H18FNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C18H18FNO3 . Its average mass is 315.339 Da and its monoisotopic mass is 315.127075 Da .

Safety and Hazards

Sigma-Aldrich provides this product to researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety data of similar compounds, please refer to the respective safety data sheets .

properties

IUPAC Name

propyl 4-[[2-(4-fluorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-11-23-18(22)14-5-9-16(10-6-14)20-17(21)12-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSRSWUGVSCLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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